Difluprednate Achieves Noninferior Clinical Outcomes with Half the Dosing Frequency of Prednisolone Acetate in Uveitis
In a Phase III, double-masked, noninferiority study for endogenous anterior uveitis, difluprednate 0.05% administered four times daily demonstrated noninferior efficacy compared to prednisolone acetate 1% administered eight times daily [1]. At day 14, the mean change in anterior chamber cell grade was -2.2 for difluprednate versus -2.0 for prednisolone acetate (P = 0.16) [1]. Notably, a significantly higher proportion of patients achieved complete clearing of anterior chamber cells by day 3 with difluprednate (13.0% vs. 2.1%, P = 0.046) and by day 21 (73.9% vs. 63.8%, P = 0.013) [1].
| Evidence Dimension | Change in anterior chamber cell grade from baseline to day 14 |
|---|---|
| Target Compound Data | Mean change of -2.2 (n=56) |
| Comparator Or Baseline | Prednisolone acetate 1%: Mean change of -2.0 (n=54) |
| Quantified Difference | Difference of -0.2 (P = 0.16), meeting criteria for noninferiority |
| Conditions | Phase III, multicenter, randomized, double-masked trial; difluprednate 0.05% QID + vehicle QID vs. prednisolone acetate 1% Q2H (8x/day) for 14 days |
Why This Matters
This supports the selection of difluprednate for research protocols aiming to reduce patient dosing burden while maintaining equivalent therapeutic efficacy, a key factor in compliance-dependent study designs.
- [1] Sheppard, J. D., Toyos, M. M., Kempen, J. H., Kaur, P., & Foster, C. S. (2014). Difluprednate 0.05% versus prednisolone acetate 1% for endogenous anterior uveitis: a phase III, multicenter, randomized study. Investigative Ophthalmology & Visual Science, 55(5), 2993-3002. View Source
